Methyl 3-amino-2-methyl-3-oxopropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

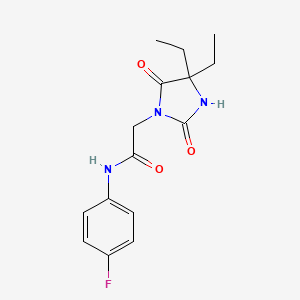

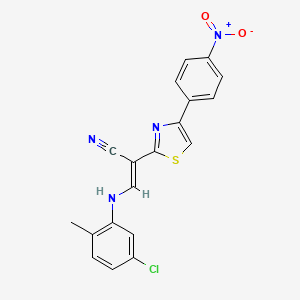

“Methyl 3-amino-2-methyl-3-oxopropanoate” is a chemical compound with the molecular formula C4H7NO3 . It is also known as “Methylmalonic acid semialdehyde”, which is an intermediate in the metabolism of thymine and valine .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 heavy atoms, with a molar refractivity of 25.53 . The compound has a molecular weight of 117.10 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the searched resources, it’s worth noting that Methylmalonic acid semialdehyde, a related compound, plays a role in the metabolism of thymine and valine .Physical and Chemical Properties Analysis

“this compound” has several notable physical and chemical properties. It has a high GI absorption and is highly soluble, with a solubility of 224.0 mg/ml . It has a Log Po/w (iLOGP) of 0.53, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis of Thiazole Derivatives : Methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives have been synthesized, showing potential as antiproliferative agents, particularly for their cytotoxic properties. The DNA gyrase enzyme was identified as a common enzymatic pathway for these compounds (Yurttaş, Evren, & Özkay, 2022).

Methyl 3-cyclopropyl-3-oxopropanoate in Heterocycle Synthesis : This compound was used to synthesize various heterocyclic compounds with cyclopropyl substituents. These reactions have produced diverse structures like methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate and others (Pokhodylo, Matiichuk, & Obushak, 2010).

Biochemical Applications

Bacteriohopanepolyols Research : Methyl 3-amino-2-methyl-3-oxopropanoate derivatives were found in research related to bacteriohopanepolyols (BHPs), which are biomarker lipids. This study provided insights into the biochemical pathways and metabolic functions of certain microorganisms (Kool, Talbot, Rush, Ettwig, & Damsté, 2014).

Metabolic Engineering for Biofuel Production : The application of metabolic engineering in microorganisms for the production of chemicals like 2-methyl-1-butanol and 3-methyl-1-butanol, by-products of microbial fermentations from amino acid substrates, highlights the potential of using this compound derivatives in renewable energy research (Cann & Liao, 2009).

Chemical Properties and Reactions

- Enantiomer-Differentiating Hydrogenation : Studies on the hydrogenation of racemic mixtures of methyl 3-cyclopropyl-2-methyl-3-oxopropanoate showed significant potential for enantiomer differentiation, which is important in the synthesis of stereospecific compounds (Sugimura, Watanabe, Nakagawa, & Okuyama, 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3-amino-2-methyl-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3(4(6)7)5(8)9-2/h3H,1-2H3,(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCOZBGXACOSGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2416339.png)

![5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2416340.png)

![[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2416342.png)

![(2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B2416344.png)

![2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2416346.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2416355.png)